molecular formula C22H18FNO4 B3593328 2-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate

2-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B3593328
M. Wt: 379.4 g/mol
InChI Key: GQAMCFZZVLUTBS-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C22H18FNO4 It is a derivative of benzoic acid and contains both fluorobenzyl and methoxybenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form 3-[(4-methoxybenzoyl)amino]benzoic acid.

    Esterification: Finally, the 3-[(4-methoxybenzoyl)amino]benzoic acid is esterified with 2-fluorobenzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide bond can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of 3-[(4-methoxybenzoyl)amino]benzoic acid and 2-fluorobenzyl alcohol.

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of 3-[(4-methoxybenzyl)amino]benzoate.

Scientific Research Applications

2-Fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate
  • 2-Chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate

Uniqueness

2-Fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and alter its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-27-19-11-9-15(10-12-19)21(25)24-18-7-4-6-16(13-18)22(26)28-14-17-5-2-3-8-20(17)23/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAMCFZZVLUTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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